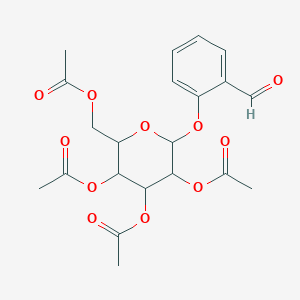
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound that features a brominated aromatic ring and a cyclopropylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with cyclopropylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is carefully controlled to minimize side reactions and maximize the selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.
2-Bromo-4-methylaniline: Another brominated aromatic compound with different functional groups.
4-[(2-Bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid: A structurally related compound with potential biological activity.
Uniqueness
2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its combination of a brominated aromatic ring and a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15BrN2O/c1-8-2-5-11(10(13)6-8)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16) |
Clave InChI |
WWJLYWCDWJXGLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC(=O)NC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)


![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)
![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)

![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)





